LY3009120 - 1454682-72-4

LY3009120

Catalog Number: EVT-288198
CAS Number: 1454682-72-4
Molecular Formula: C23H29FN6O
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY3009120 is a potent and selective pan-RAF inhibitor. [, ] RAF kinases are key components of the RAS-RAF-MEK-MAPK signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. [] Mutations in this pathway, particularly in the BRAF gene, are frequently observed in various cancers, including melanoma. [, ] LY3009120 inhibits all three isoforms of RAF kinase: ARAF, BRAF, and CRAF. [] This pan-RAF inhibition profile makes it a potentially valuable tool in combating cancers driven by mutations in the RAS-RAF-MEK-MAPK pathway, including those resistant to selective BRAF inhibitors. [, ]

Future Directions
  • Clinical Development: Based on its promising preclinical profile, further research is warranted to investigate the safety and efficacy of LY3009120 in clinical trials for treating various cancers, including melanoma brain metastases. []

CCT196969

Compound Description: CCT196969 ([1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]) is a pan-RAF inhibitor. []

Relevance: CCT196969 is structurally related to 1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea (LY3009120) as both compounds are pan-RAF inhibitors and share a similar core structure including a urea linker and a substituted phenyl ring. [] They differ in the specific heterocyclic moieties attached to this core.

MLN2480

Compound Description: MLN2480 ([4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-]) is another pan-RAF inhibitor. []

Relevance: Similar to CCT196969, MLN2480 is classified as a pan-RAF inhibitor alongside LY3009120. [] While their core structures differ significantly, they are related by their shared ability to inhibit all RAF isoforms.

Vemurafenib and Dabrafenib

Compound Description: Vemurafenib and dabrafenib are kinase inhibitors that specifically target the oncogenic BRAF V600E mutation. [] These inhibitors have demonstrated significant clinical efficacy in melanoma patients harboring this mutation. []

Relevance: While structurally distinct from LY3009120, vemurafenib and dabrafenib are relevant as they represent earlier-generation BRAF inhibitors. [] The development of LY3009120, a pan-RAF inhibitor, was motivated by the limitations of these earlier inhibitors, such as paradoxical MAPK pathway activation and limited efficacy against RAS mutant tumors. [] LY3009120 was specifically designed to overcome these limitations by targeting all RAF isoforms, including wild-type BRAF and CRAF. []

Overview

LY3009120 is a novel compound developed as a pan-RAF and RAF dimer inhibitor, primarily targeting various mutations in the BRAF and CRAF genes associated with cancer. It has shown significant potential in inhibiting tumor growth, particularly in cancers driven by RAS or BRAF mutations. The compound's chemical identifier is 1454682-72-4, and it has been characterized for its ability to inhibit both wild-type and mutant forms of BRAF and CRAF, including the notorious BRAFV600E mutation.

Source and Classification

LY3009120 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. It belongs to a class of drugs known as protein kinase inhibitors, specifically designed to interfere with the activity of serine/threonine kinases involved in the mitogen-activated protein kinase signaling pathway. This pathway is crucial for regulating cell growth, differentiation, and survival, making it a significant target in oncology.

Synthesis Analysis
  • Refluxing: Heating reactions under reflux to facilitate the formation of intermediates.
  • Chromatography: Purification of compounds through techniques such as high-performance liquid chromatography (HPLC).
  • Crystallization: Isolating pure compounds from mixtures through controlled evaporation or cooling.

The specific reaction conditions (e.g., temperature, solvent systems) can significantly influence yield and purity.

Molecular Structure Analysis

The molecular structure of LY3009120 can be described as follows:

  • Molecular Formula: C₁₈H₁₈ClN₅O
  • Molecular Weight: 353.82 g/mol
  • Structure: The compound features a central urea moiety linked to aromatic rings that provide specificity for binding to the RAF kinases.

Crystallographic data reveal that LY3009120 adopts a conformation conducive to effective binding within the ATP-binding site of RAF kinases, which is essential for its inhibitory action.

Chemical Reactions Analysis

LY3009120 undergoes several chemical reactions upon administration:

  • Binding Affinity: It binds to the active sites of BRAF and CRAF kinases, effectively blocking their activity.
  • Phosphorylation Inhibition: The compound inhibits phosphorylation events downstream in the MAPK pathway, specifically targeting MEK and ERK proteins.

In preclinical studies, LY3009120 has demonstrated dose-dependent inhibition of phospho-MEK and phospho-ERK levels in various cancer cell lines, confirming its role as an effective inhibitor.

Mechanism of Action

The mechanism of action for LY3009120 involves:

  1. Inhibition of RAF Dimers: LY3009120 disrupts the dimerization process that is crucial for RAF activation. This is particularly important because many oncogenic mutations lead to aberrant dimer formation.
  2. Blocking Signal Transduction: By inhibiting RAF activity, LY3009120 effectively blocks the downstream signaling cascade involving MEK and ERK, which are pivotal in promoting cell proliferation and survival.
  3. Induction of Apoptosis: In various cancer models, treatment with LY3009120 has resulted in increased apoptosis rates, especially in cells harboring BRAF or RAS mutations.

In vivo studies have shown that administration leads to significant tumor regression in xenograft models bearing BRAFV600E mutations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), with recommendations for warming or sonication to achieve higher concentrations.

Chemical Properties

  • Stability: Stability studies indicate that LY3009120 can be stored at low temperatures (-20°C) for extended periods without significant degradation.
  • Reactivity: The compound is designed to be selective for RAF kinases with minimal off-target effects, reducing the risk of paradoxical activation seen with other inhibitors.
Applications

LY3009120 has several scientific applications:

  1. Cancer Treatment: Primarily investigated for its efficacy against melanoma and other cancers harboring BRAF or RAS mutations. Clinical trials are ongoing to assess its effectiveness compared to existing therapies like vemurafenib.
  2. Research Tool: Used in laboratory settings to study MAPK signaling pathways and the role of RAF dimers in cancer biology.
  3. Combination Therapies: Investigated for use in combination with other agents to overcome resistance mechanisms observed with traditional therapies.
Introduction to LY3009120

Structural and Biochemical Characteristics of LY3009120

LY3009120 (chemical name: 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(2-methyl-7-(methylamino)pyrido[2,3-d]pyrimidin-3-yl)phenyl)urea) is a synthetic organic compound with the molecular formula C23H29FN6O and a molecular weight of 424.51 g/mol [7] [8]. Its structure features a pyrido[2,3-d]pyrimidine core—a heterocyclic scaffold that facilitates ATP-competitive binding to the catalytic site of RAF kinases. Key physicochemical properties include:

  • Hydrogen bond donors: 3
  • Hydrogen bond acceptors: 7
  • Rotatable bonds: 8
  • Topological polar surface area (TPSA): 91.83 Ų
  • LogP (XLogP): 4.63 [2]

These properties align with Lipinski’s rule of five (0 violations), suggesting favorable oral bioavailability [2]. Biochemically, LY3009120 exhibits nanomolar potency against RAF isoforms:

  • BRAFV600E: IC50 = 5.8 nM
  • BRAFWT: IC50 = 9.1 nM
  • CRAFWT: IC50 = 15 nM [1] [8]

Table 1: Structural and Physicochemical Properties of LY3009120

PropertyValue
Molecular FormulaC23H29FN6O
Molecular Weight424.51 g/mol
CAS Number1454682-72-4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds8
Topological Polar Surface Area91.83 Ų
XLogP4.63
Solubility≥4.25 mg/mL in DMSO (with warming)

Pharmacological Classification as a Pan-RAF Inhibitor

LY3009120 is classified as a type IIa pan-RAF inhibitor due to its ability to bind the inactive (DFG-out) conformation of RAF kinases, stabilizing them in a dimerization-incompetent state [8] [9]. Unlike type I inhibitors (e.g., vemurafenib), which bind the active kinase conformation and promote RAF dimerization in RAS-mutant cells, LY3009120 suppresses both kinase activity and dimer assembly. Whole-cell affinity assays (KiNativ) confirm balanced inhibition across isoforms:

  • ARAF: IC50 = 44 nM
  • BRAF: IC50 = 31–47 nM
  • CRAF: IC50 = 42 nM [8] [9]

This pan-RAF activity translates to minimal paradoxical ERK activation. In KRAS-mutant HCT116 CRC cells, 0.1 µM LY3009120 causes transient pERK induction, but higher concentrations (≥0.3 µM) fully suppress ERK phosphorylation. Conversely, selective BRAF inhibitors (e.g., dabrafenib) induce sustained ERK activation in RAS-mutant models [4] [8]. Functionally, LY3009120 induces G0/G1 cell-cycle arrest in BRAFV600E A375 melanoma cells (95% arrest at 0.5 µM) and inhibits proliferation in KRAS-mutant CRC lines (e.g., HCT116, LoVo) by suppressing MEK/ERK signaling [4] [8].

Table 2: Anti-Proliferative Effects of LY3009120 in Cancer Models

Cell LineMutationProliferation AssayEC50Biological Effect
A375BRAFV600ECellTiter-Glo (72 hr)0.3 µMG0/G1 arrest (95% cells)
HCT116KRASG13DResazurin assay (72 hr)0.0092 µMReduced viability
SK-Mel2NRASQ61RN/AN/ACRAF inhibition (dose-dependent)

Rationale for Targeting RAF Kinases in Oncogenic Signaling

The RAF family (ARAF, BRAF, CRAF) acts as a central effector of oncogenic RAS, transmitting signals through the MEK/ERK cascade [5] [6]. However, RAF kinases also drive tumorigenesis via kinase-independent scaffolding functions:

  • Apoptosis suppression: RAF1 (CRAF) binds pro-apoptotic kinases ASK1 and MST2, inhibiting stress-induced JNK/p38 activation and Hippo pathway-induced cell death [3] [5].
  • Cell-cycle progression: RAF1 complexes with PLK1 and RHO-α to regulate mitosis and migration [3].

First-generation RAF inhibitors fail in RAS-mutant or BRAFnon-V600E cancers due to:

  • Paradoxical pathway activation: Drug-bound RAF monomers dimerize with untargeted isoforms (e.g., CRAF), reactivating ERK [4] [6].
  • Kinase-independent oncogenic functions: Scaffolding roles persist even when kinase activity is blocked [3].

LY3009120 overcomes these limitations by:

  • Inhibiting all RAF isoforms equally, preventing dimer-mediated resistance [8] [9].
  • Blocking RAF dimerization, validated by its suppression of BRAFV600E-CRAF heterodimers in NRAS-mutant SK-Mel2 cells [8].
  • Targeting kinase-dependent and -independent pathways: In KRAS-mutant CRC, siRNA co-knockdown of ARAF/BRAF/CRAF phenocopies LY3009120’s anti-proliferative effects, confirming pan-RAF targeting is essential for efficacy [4].

Preclinical in vivo studies further validate its rationale: LY3009120 (15–30 mg/kg, oral) induces near-complete tumor regression in BRAFV600E A375 xenografts and KRAS-mutant patient-derived xenografts (PDXs) by suppressing pMEK/pERK [8].

Properties

CAS Number

1454682-72-4

Product Name

LY3009120

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea

Molecular Formula

C23H29FN6O

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30)

InChI Key

HHCBMISMPSAZBF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY3009120; LY-3009120; LY 3009120; DP4978; DP 4978; DP-4978.

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.